

molecular weight of 3-Amino-3-(4-ethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Amino-3-(4-ethylphenyl)propanoic acid
Cat. No.:	B111266

[Get Quote](#)

Technical Guide: 3-Amino-3-(4-ethylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-ethylphenyl)propanoic acid is a β -amino acid derivative with a structure analogous to the neurotransmitter γ -aminobutyric acid (GABA). Its chemical properties and structural similarity to known neuroactive compounds suggest its potential for investigation in the fields of neuroscience and pharmacology. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and analysis, and a discussion of its potential biological significance.

Chemical and Physical Data

The fundamental quantitative data for **3-Amino-3-(4-ethylphenyl)propanoic acid** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Weight	193.25 g/mol	[1]
Molecular Formula	C ₁₁ H ₁₅ NO ₂	[1]
CAS Number	117391-52-3	[1]

Experimental Protocols

Synthesis via Rodionov Reaction

A plausible and efficient method for the synthesis of **3-Amino-3-(4-ethylphenyl)propanoic acid** is the Rodionov reaction. This one-pot synthesis involves the condensation of an aldehyde with malonic acid and ammonia (or an ammonia source like ammonium acetate).[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- 4-Ethylbenzaldehyde
- Malonic acid
- Ammonium acetate
- Ethanol (or other suitable solvent like acetic acid)[\[5\]](#)
- Hydrochloric acid (for workup)
- Sodium hydroxide (for workup)
- Drying agent (e.g., anhydrous magnesium sulfate)
- Filtration apparatus
- Reaction flask with reflux condenser
- Magnetic stirrer and hotplate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-ethylbenzaldehyde (1 equivalent), malonic acid (1-1.2 equivalents), and ammonium acetate (2-3 equivalents) in ethanol.[\[3\]](#)
- Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Acidify the mixture with hydrochloric acid to a pH of approximately 2. This will precipitate the crude product.
- Collect the precipitate by filtration and wash with cold water.
- To purify, dissolve the crude product in a dilute sodium hydroxide solution and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde.
- Re-precipitate the amino acid by acidifying the aqueous layer with hydrochloric acid.
- Collect the purified product by filtration, wash with cold water, and dry under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of **3-Amino-3-(4-ethylphenyl)propanoic acid** can be determined using reversed-phase high-performance liquid chromatography (RP-HPLC). As many amino acids lack a strong chromophore, derivatization is often employed to enhance detection.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV or fluorescence detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.8) and an organic solvent (e.g., acetonitrile/methanol mixture).[\[10\]](#)

- Flow Rate: 1.0 mL/min.
- Detection:
 - UV detection at 210 nm (for the carboxyl group) or 254 nm (for the phenyl group).[7]
 - Fluorescence detection after pre-column derivatization with a fluorogenic reagent like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC).[10]

Sample Preparation (with Derivatization):

- Prepare a standard stock solution of the synthesized **3-Amino-3-(4-ethylphenyl)propanoic acid** in a suitable solvent (e.g., a mixture of water and acetonitrile).
- For derivatization, mix a specific volume of the sample or standard solution with the derivatizing reagent (e.g., OPA in the presence of a thiol) and a borate buffer.
- Allow the reaction to proceed for a short, defined time at room temperature before injection into the HPLC system.

Visualizations

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical progression from the starting materials to the final, analyzed product.

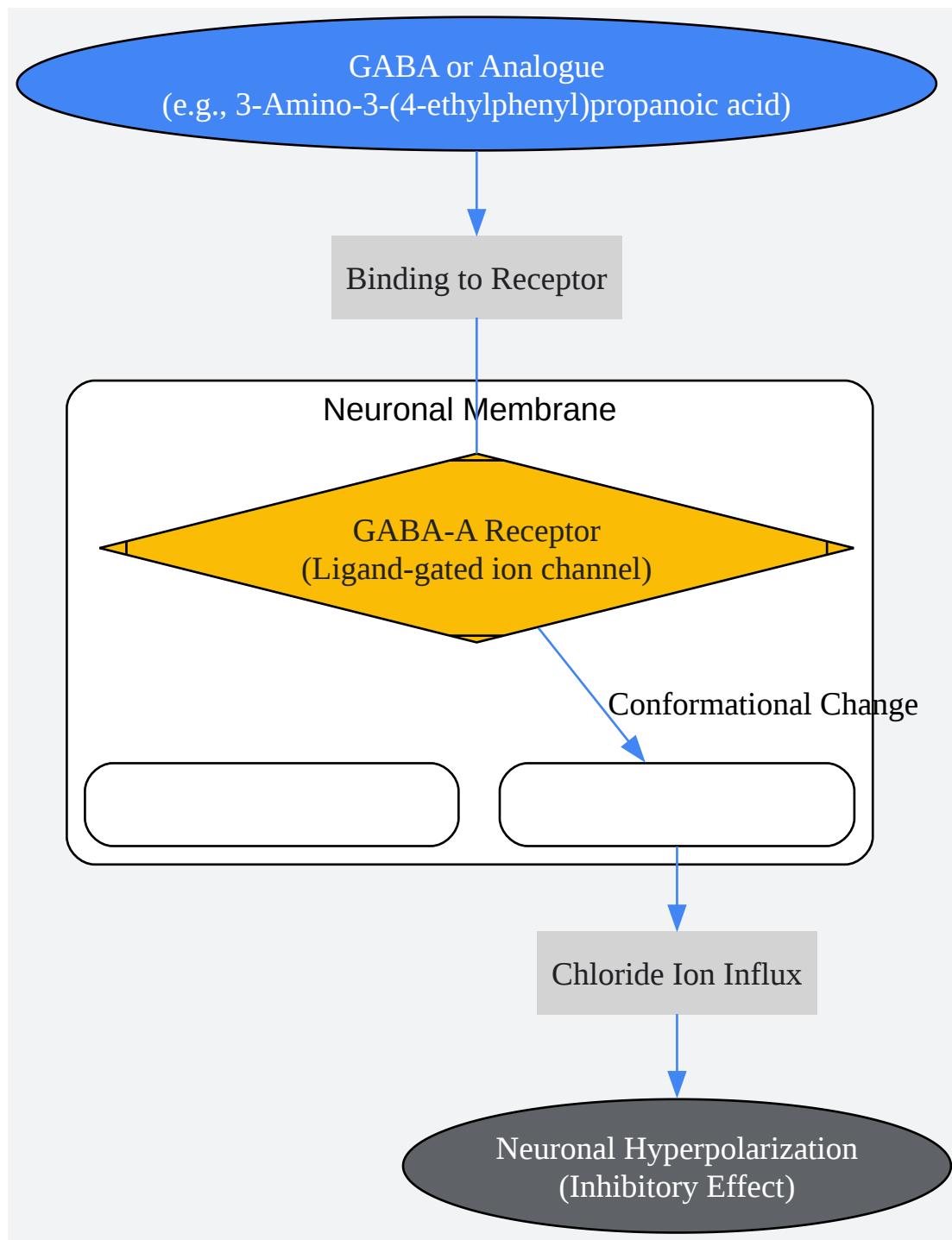


[Click to download full resolution via product page](#)

Caption: Workflow from synthesis to analysis.

Postulated Signaling Pathway: GABA Receptor Modulation

Given the structural similarity of **3-Amino-3-(4-ethylphenyl)propanoic acid** to GABA, it is plausible that it may interact with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. The following diagram illustrates the general mechanism of GABAA receptor activation.



[Click to download full resolution via product page](#)

Caption: Postulated GABA-A receptor activation.

It is important to note that the interaction of **3-Amino-3-(4-ethylphenyl)propanoic acid** with GABA receptors is a hypothesis based on structure-activity relationships of GABA analogues. [11][12][13] Experimental validation is required to confirm this potential mechanism of action.

The structure-activity relationship studies of GABA analogues suggest that the conformation of the molecule is crucial for its activity at the GABA receptor.[11]

Conclusion

This technical guide provides essential information for researchers interested in **3-Amino-3-(4-ethylphenyl)propanoic acid**. The provided data and experimental protocols offer a solid foundation for the synthesis and characterization of this compound. The postulated interaction with GABA receptors highlights a potential avenue for future pharmacological investigation. Further studies are warranted to elucidate the specific biological activities and signaling pathways of this molecule, which may hold promise for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. aapep.bocsci.com [aapep.bocsci.com]
- 7. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [molecular weight of 3-Amino-3-(4-ethylphenyl)propanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b111266#molecular-weight-of-3-amino-3-4-ethylphenyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com